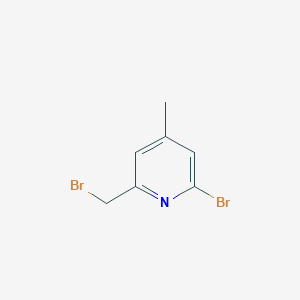

2-Bromo-6-(bromomethyl)-4-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2N |

|---|---|

Molecular Weight |

264.94 g/mol |

IUPAC Name |

2-bromo-6-(bromomethyl)-4-methylpyridine |

InChI |

InChI=1S/C7H7Br2N/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 |

InChI Key |

LJYUXWMGJLUUMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Bromomethyl 4 Methylpyridine

Regioselective Bromination Strategies for Pyridine (B92270) Scaffolds

The synthesis of 2-Bromo-6-(bromomethyl)-4-methylpyridine necessitates precise control over the bromination of both the pyridine ring and the methyl substituent. This dual-halogenation presents a significant synthetic challenge, requiring orthogonal strategies to achieve the desired product.

Benzylic Bromination Techniques

The introduction of a bromine atom at the benzylic position of the 4-methyl group is typically achieved through free-radical bromination. masterorganicchemistry.com N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. masterorganicchemistry.comdaneshyari.com The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. masterorganicchemistry.com This intermediate then reacts with a bromine source to yield the bromomethyl product. masterorganicchemistry.com

The choice of solvent is critical in directing the reaction towards benzylic bromination over competing electrophilic aromatic bromination. Non-polar solvents like carbon tetrachloride (CCl4) are traditionally used to favor the radical pathway. daneshyari.com

Table 1: Reagents and Conditions for Benzylic Bromination

| Reagent | Initiator/Conditions | Solvent | Reference |

| N-Bromosuccinimide (NBS) | AIBN or Light | CCl4 | masterorganicchemistry.comdaneshyari.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Light | Dichloromethane | acs.org |

| Bromine (Br2) | Light/Heat | Various | masterorganicchemistry.com |

This table is interactive. Click on the headers to sort the data.

It is crucial to control the reaction conditions to prevent over-bromination, which can lead to the formation of dibromo- and tribromomethyl derivatives. daneshyari.com

Pyridine Ring Halogenation Approaches

The introduction of a bromine atom at the C2 position of the pyridine ring is an electrophilic substitution reaction. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles compared to benzene (B151609). To overcome this, activating strategies are often necessary.

One common approach involves the use of pyridine N-oxides. The N-oxide group is strongly activating and directs electrophilic substitution to the C2 and C4 positions. nih.gov Subsequent deoxygenation of the N-oxide restores the pyridine ring.

Alternatively, direct bromination of the pyridine ring can be achieved under harsh conditions, often requiring high temperatures and strong Lewis acid catalysts. nih.gov However, these methods can lack regioselectivity and may not be compatible with sensitive functional groups. A more controlled method involves a Sandmeyer-type reaction starting from an aminopyridine precursor. For instance, 2-amino-6-methylpyridine (B158447) can be converted to 2-bromo-6-methylpyridine (B113505) via diazotization followed by treatment with a bromide source. chemicalbook.com

Precursor Design and Optimization in Multi-Step Syntheses

The synthesis of this compound is inherently a multi-step process. The design of an efficient synthetic route hinges on the strategic selection of precursors and the optimization of each reaction step to maximize yield and minimize by-product formation.

A logical synthetic sequence often starts with a commercially available lutidine derivative, such as 2,4-lutidine (2,4-dimethylpyridine). The synthesis could proceed through one of two primary pathways:

Pathway A: Ring Bromination followed by Benzylic Bromination:

Step 1: Regioselective bromination of 2,4-lutidine at the C6 position. This can be challenging due to the directing effects of the two methyl groups.

Step 2: Benzylic bromination of the resulting 6-bromo-2,4-lutidine at the 4-methyl position.

Pathway B: Benzylic Bromination followed by Ring Bromination:

Step 1: Selective benzylic bromination of the 4-methyl group of 2,4-lutidine. This requires careful control to avoid bromination of the more reactive 2-methyl group.

Step 2: Bromination of the pyridine ring at the C6 position of the resulting 4-(bromomethyl)-2-methylpyridine.

The choice between these pathways depends on the relative reactivity of the different positions and the availability of selective reagents. For instance, the greater reactivity of the 2-methyl group towards radical bromination compared to the 4-methyl group might favor a strategy where the ring is brominated first. daneshyari.com

Catalytic Methods in the Synthesis of Bromo-Substituted Pyridines

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of synthesizing bromo-substituted pyridines, both metal- and organo-catalysis have been explored.

Lewis acids can be employed to catalyze the bromination of the pyridine ring. nih.gov For instance, zirconium(IV) chloride has been shown to be an effective catalyst for the benzylic bromination of toluene (B28343) derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.gov While not directly applied to this compound in the cited literature, the principle could be adapted.

Pyridine itself can act as a catalyst in aromatic bromination, although its effect is often considered a salt effect that increases the polarity of the medium rather than a specific catalytic cycle. cdnsciencepub.comresearchgate.netepa.gov

Chemo- and Regioselective Control in Compound Synthesis

Achieving the desired chemo- and regioselectivity is the central challenge in the synthesis of this compound. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity is the control of the position of the chemical change.

In this synthesis, the key challenges are:

Benzylic vs. Ring Bromination: Selectively brominating either the methyl group or the pyridine ring. This is typically controlled by the choice of brominating agent and reaction conditions (radical vs. electrophilic).

Regioselectivity on the Pyridine Ring: Directing the bromine to the C2 position. This is often achieved by starting with a precursor that has a directing group, such as an amino group, at the desired position.

Regioselectivity of Benzylic Bromination: Selectively brominating the 4-methyl group over the 2-methyl group in a lutidine precursor. The relative reactivity of these positions towards radical abstraction can be a determining factor. daneshyari.com

The use of protecting groups can also be a valuable strategy to temporarily block reactive sites and direct the reaction to the desired position.

Sustainable and Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

For the synthesis of this compound, several green chemistry considerations can be applied:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. rsc.org

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives. biosynce.com Research into solvent-free reaction conditions is also a promising area. researchgate.net

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. biosynce.comrsc.org

Energy Efficiency: Utilizing milder reaction conditions, such as those enabled by photochemistry or catalysis, can reduce energy consumption. acs.org Microwave-assisted synthesis is another technique that can lead to shorter reaction times and improved energy efficiency. nih.gov

The development of a truly sustainable synthesis of this compound would involve a holistic approach, considering the entire lifecycle of the process, from starting materials to final product purification.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Bromo 6 Bromomethyl 4 Methylpyridine

Mechanistic Investigations of Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group at the 6-position of the pyridine (B92270) ring is a key site for nucleophilic substitution reactions. The mechanism of this substitution, whether it proceeds via an SN1 or SN2 pathway, is influenced by several factors including the stability of potential intermediates, the nature of the nucleophile, and the solvent used.

Exploration of SN1 and SN2 Reaction Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 reaction, which involves a carbocation intermediate, and the bimolecular SN2 reaction, which occurs in a single concerted step. masterorganicchemistry.com

SN1 Pathway : This pathway is favored when a stable carbocation intermediate can be formed. reddit.comyoutube.com In the case of 2-Bromo-6-(bromomethyl)-4-methylpyridine, the departure of the bromide ion would lead to a primary carbocation adjacent to the pyridine ring. While primary carbocations are generally unstable, the proximity of the pyridine ring could offer some degree of resonance stabilization. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. masterorganicchemistry.com

SN2 Pathway : This pathway is favored for primary and secondary alkyl halides where steric hindrance is minimal. reddit.com The reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com For this compound, the primary nature of the bromomethyl group suggests a predisposition towards the SN2 mechanism.

Influence of Solvent and Nucleophile Structure on Reaction Kinetics

Solvent Effects : Polar protic solvents, such as water and alcohols, are capable of stabilizing both cations and anions through hydrogen bonding. csbsju.edulibretexts.org This stabilization of the carbocation intermediate and the leaving group can accelerate SN1 reactions. libretexts.orgwfu.edu Conversely, these solvents can solvate the nucleophile, reducing its nucleophilicity and potentially slowing down SN2 reactions. libretexts.orgwfu.edu Polar aprotic solvents, like DMSO or acetone, are also capable of dissolving ionic nucleophiles but are less effective at solvating the nucleophile, thus favoring SN2 reactions. wfu.edulibretexts.org

Nucleophile Effects : Strong, negatively charged nucleophiles generally favor the SN2 pathway. libretexts.org Weaker, neutral nucleophiles are more characteristic of SN1 reactions, where they attack the carbocation intermediate. libretexts.org The steric bulk of the nucleophile can also influence the reaction, with larger nucleophiles potentially hindering the backside attack required for an SN2 reaction.

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Reaction Pathways for Transition Metal-Catalyzed Cross-Coupling at the Pyridine Bromine

The bromine atom at the 2-position of the pyridine ring is susceptible to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Suzuki, Sonogashira, Negishi)

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. nih.gov The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.org

Suzuki Coupling : This reaction couples the 2-bromopyridine (B144113) moiety with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction is known for its tolerance of a wide range of functional groups. nih.gov Studies on similar 2-bromopyridine systems have shown that catalysts like Pd(OAc)₂ can be effective, sometimes even without a ligand under aqueous, aerobic conditions. researchgate.net The base is crucial for the transmetalation step. libretexts.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the 2-bromopyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgresearchgate.netscirp.org The reaction typically requires a base, such as an amine, to facilitate the formation of the copper acetylide. libretexts.org This method has been successfully applied to various bromopyridine derivatives, yielding alkynylpyridines in good to excellent yields. scirp.orgsoton.ac.uk

Negishi Coupling : This reaction involves the coupling of the 2-bromopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgchempedia.info Negishi coupling is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbons. wikipedia.org An efficient Negishi cross-coupling strategy for substituted 2,2′-bipyridines using tetrakis(triphenylphosphine)palladium(0) has been demonstrated for 2-bromopyridines. organic-chemistry.org

Mechanistic Aspects of Alternative Transition Metal Catalysis in Aryl Halide Functionalization

While palladium is the most common catalyst, other transition metals such as nickel and copper are also employed in cross-coupling reactions of aryl halides.

Nickel Catalysis : Nickel catalysts can be used in Negishi couplings and other cross-coupling reactions. wikipedia.orgresearchgate.net They offer a more cost-effective alternative to palladium. Nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides has been shown to be an effective method for synthesizing alkylated pyridines. researchgate.net

Copper Catalysis : Copper-catalyzed reactions, such as the Ullmann condensation, have been used for C-N bond formation between 2,6-dibromopyridine (B144722) and various amines. researchgate.net Copper is also a key co-catalyst in the Sonogashira reaction. libretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Product |

|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl-substituted pyridine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridine |

| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | Alkyl/Aryl-substituted pyridine |

Electrophilic Reactivity of the Pyridine Nitrogen in Activated Systems

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. uoanbar.edu.iqlibretexts.org However, the electronegativity of the nitrogen atom also withdraws electron density from the ring, making pyridine less reactive towards electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iqscribd.compearson.com

In the context of this compound, the nitrogen atom can act as a nucleophile, particularly in reactions leading to the formation of pyridinium (B92312) salts (quaternization). The presence of the electron-withdrawing bromine atom and the bromomethyl group can influence the basicity and nucleophilicity of the nitrogen.

Radical Reaction Pathways Involving Carbon-Bromine Bonds

Radical reactions are initiated by the homolytic cleavage of a covalent bond, a process that can be induced by heat or light, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). In the case of this compound, two primary radical species can be envisioned, arising from the selective cleavage of either the aryl or the benzylic-like C-Br bond.

The bond dissociation energy (BDE) is a critical parameter in determining which bond is more likely to undergo homolytic cleavage. Generally, benzylic C-H bonds are weaker than aryl C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com This principle can be extended to C-Br bonds. The benzylic-like radical formed by cleavage of the C-Br bond at the 6-(bromomethyl) group would be stabilized by the adjacent pyridine ring, making this bond likely weaker than the C-Br bond at the 2-position of the aromatic ring. masterorganicchemistry.comyoutube.com

Theoretical Radical Formation and Reactivity:

Formation of the 2-Bromo-4-methyl-6-(pyridyl)methyl Radical: Homolytic cleavage of the C-Br bond of the bromomethyl group, facilitated by a radical initiator or photolysis, would generate the 2-bromo-4-methyl-6-(pyridyl)methyl radical. This radical is expected to be relatively stable due to resonance delocalization of the unpaired electron into the pyridine ring.

Formation of the 6-(Bromomethyl)-4-methyl-2-(pyridyl) Radical: Cleavage of the C-Br bond at the 2-position of the pyridine ring would result in the formation of a σ-radical, where the unpaired electron resides in an sp2 hybridized orbital. Aryl radicals are generally less stable than benzylic radicals. masterorganicchemistry.com

Potential Subsequent Reactions:

Once formed, these radical intermediates can undergo a variety of reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the reduction of the initial halide.

Intramolecular Cyclization: If a suitable unsaturated moiety is present within the molecule, the radical could undergo intramolecular cyclization to form a new ring system. For instance, radical cyclization of bromomethylpyridine derivatives has been explored in synthetic chemistry.

Intermolecular Reactions: The radical can react with other molecules in the reaction mixture, such as alkenes or other radical species.

Data on Related Compounds:

While specific experimental data for this compound is scarce, studies on related compounds provide some insights. For example, the synthesis of various substituted bromopyridines and their use in cross-coupling reactions are well-documented. rsc.orggeorgiasouthern.edusigmaaldrich.com Additionally, the general principles of benzylic bromination and the reactivity of benzylic halides are well-established in organic chemistry. masterorganicchemistry.comlibretexts.org

Below is a table summarizing the types of C-Br bonds in the target molecule and their expected relative reactivity in radical reactions based on general chemical principles.

| Bond Type | Position | Expected Relative Reactivity in Homolytic Cleavage | Rationale |

| Benzylic-like C-Br | 6-(Bromomethyl) group | Higher | Resonance stabilization of the resulting pyridylmethyl radical. masterorganicchemistry.comyoutube.com |

| Aryl C-Br | 2-position of pyridine ring | Lower | Higher bond dissociation energy; resulting aryl radical is less stable. masterorganicchemistry.com |

Further empirical and computational studies, such as Electron Spin Resonance (ESR) spectroscopy and Density Functional Theory (DFT) calculations, would be necessary to fully elucidate the specific radical reaction pathways of this compound and to quantify the relative stabilities and reactivities of the potential radical intermediates.

Diverse Organic Transformations and Derivatizations of 2 Bromo 6 Bromomethyl 4 Methylpyridine

Functionalization of the Benzylic Bromomethyl Group

The bromomethyl group at the 6-position is analogous to a benzylic halide. This makes it highly susceptible to nucleophilic substitution reactions (SN2) due to the ability of the pyridine (B92270) ring to stabilize the transition state. This reactivity allows for the introduction of a wide variety of functional groups at this position.

Synthesis of Alcohols, Ethers, and Amines

The benzylic bromide is an excellent electrophile for reactions with oxygen and nitrogen nucleophiles.

Alcohols: The parent alcohol, (2-bromo-4-methylpyridin-6-yl)methanol, can be readily synthesized by the hydrolysis of the bromomethyl group. This reaction typically proceeds by treating 2-bromo-6-(bromomethyl)-4-methylpyridine with water or aqueous base, such as sodium hydroxide, via a standard SN2 mechanism.

Ethers: The Williamson ether synthesis provides a classic and efficient route to ethers from the bromomethyl derivative. masterorganicchemistry.com This reaction involves the displacement of the bromide by an alkoxide or phenoxide nucleophile. masterorganicchemistry.comorganic-chemistry.org The reaction works best with primary alkyl halides like the bromomethyl group, and can be performed with a wide range of alkoxides, from simple methoxides to more complex, sterically hindered alkoxides, to yield the corresponding ethers. masterorganicchemistry.comnih.govyoutube.com Copper-catalyzed systems have also been developed to facilitate the formation of sterically hindered ethers at ambient temperatures. nih.govnih.gov

Amines: Primary and secondary amines can act as effective nucleophiles to displace the benzylic bromide, leading to the formation of the corresponding substituted benzylamines. This reaction provides a direct method for incorporating the pyridyl moiety into more complex nitrogen-containing structures. While amination of the C2-bromo position on the pyridine ring is a common transformation, georgiasouthern.edugeorgiasouthern.edu the higher reactivity of the benzylic bromide allows for selective functionalization at the bromomethyl position under milder conditions.

| Starting Material | Nucleophile | Reaction Type | Product |

| This compound | H₂O / OH⁻ | Hydrolysis (SN2) | (2-Bromo-4-methylpyridin-6-yl)methanol |

| This compound | RO⁻ (Alkoxide) | Williamson Ether Synthesis (SN2) | 2-Bromo-6-(alkoxymethyl)-4-methylpyridine |

| This compound | R₂NH (Amine) | Nucleophilic Substitution (SN2) | N-((2-Bromo-4-methylpyridin-6-yl)methyl)amine |

Formation of Nitriles, Thiols, and Esters via Nucleophilic Displacement

The electrophilic nature of the benzylic carbon facilitates its reaction with a variety of other nucleophiles.

Nitriles: The reaction with cyanide salts, such as sodium or potassium cyanide, in a polar aprotic solvent is a standard method for converting alkyl halides to nitriles. chemguide.co.uk This SN2 reaction introduces a cyano group, which is a versatile functional handle that can be further hydrolyzed to a carboxylic acid or reduced to an amine. youtube.comchemguide.co.uk

Thiols and Thioethers: Sulfur nucleophiles, such as sodium hydrosulfide (B80085) (NaSH) or thiolates (RS⁻), readily displace the bromide to form the corresponding thiol or thioether. These reactions are typically fast and efficient due to the high nucleophilicity of sulfur.

Esters: Carboxylate anions (RCOO⁻) can serve as nucleophiles to displace the bromide, forming esters. This reaction, often carried out using the cesium salt of a carboxylic acid in a polar aprotic solvent, provides a direct route to ester derivatives. The synthesis of α-bromo-substituted β-amino acid esters has been demonstrated through the addition of amines to α-bromoacrylic acid esters, showcasing the utility of bromo-compounds in ester synthesis. researchgate.net

| Starting Material | Nucleophile | Reaction Type | Product |

| This compound | CN⁻ (Cyanide) | Nucleophilic Substitution (SN2) | (2-Bromo-4-methylpyridin-6-yl)acetonitrile |

| This compound | SH⁻ / RS⁻ (Thiol/Thiolate) | Nucleophilic Substitution (SN2) | (2-Bromo-4-methylpyridin-6-yl)methanethiol / Thioether |

| This compound | RCOO⁻ (Carboxylate) | Nucleophilic Substitution (SN2) | (2-Bromo-4-methylpyridin-6-yl)methyl ester |

Wittig Reactions and Phosphonium (B103445) Salt Formation

The bromomethyl group is an ideal precursor for the Wittig reaction, a powerful method for alkene synthesis. organic-chemistry.orgmasterorganicchemistry.com The process begins with the formation of a phosphonium salt.

Phosphonium Salt Formation: this compound reacts readily with triphenylphosphine (B44618) (PPh₃) in an SN2 reaction to yield the corresponding phosphonium salt, [(2-bromo-4-methylpyridin-6-yl)methyl]triphenylphosphonium bromide. libretexts.org This reaction is typically performed in a suitable solvent like toluene (B28343) or acetonitrile.

Wittig Reaction: The resulting phosphonium salt is then treated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to deprotonate the carbon adjacent to the phosphorus, forming a highly nucleophilic phosphonium ylide (or Wittig reagent). wikipedia.org This ylide reacts rapidly with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic intermediate called an oxaphosphetane, which collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. organic-chemistry.orgpitt.edu This sequence allows for the conversion of the bromomethyl group into a vinyl group, effectively extending the carbon chain.

Intramolecular Cyclization Reactions Initiated by Benzylic Reactivity

The reactivity of the benzylic bromomethyl group can be harnessed to construct new ring systems through intramolecular reactions. A close analog, 2-bromo-3-(bromomethyl)-6-methylpyridine, is known to undergo intramolecular cyclization. biosynth.com In such reactions, a nucleophilic center within the molecule attacks the electrophilic benzylic carbon, displacing the bromide and forming a new cyclic structure. The pyridine nitrogen itself or a suitably positioned substituent can act as the internal nucleophile, leading to the formation of fused or bridged heterocyclic systems. These cyclization reactions are powerful tools for building molecular complexity in a single step.

Transformations at the Pyridine Ring Bromine

The bromine atom at the 2-position of the pyridine ring is an aryl halide, making it amenable to a host of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds and are less facile than the SN2 reactions at the benzylic position, allowing for selective functionalization.

Carbon-Carbon Bond Formation via Cross-Coupling (e.g., Alkylation, Arylation, Vinylation)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new C-C bonds at the C2 position.

Arylation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction is a widely used method for forming biaryl linkages. libretexts.org In this reaction, the 2-bromo-pyridine derivative is coupled with an aryl- or heteroarylboronic acid (or its ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃). mdpi.com This reaction is highly versatile and tolerant of many functional groups, making it a favored method in medicinal chemistry. mdpi.com The reactivity of bromopyridines in Suzuki couplings is well-established, allowing for the synthesis of a diverse range of 2-aryl-4-methyl-6-(bromomethyl)pyridines. sigmaaldrich.comnih.gov

Vinylation (Suzuki-Miyaura/Heck Coupling): Alkenyl groups can be introduced at the 2-position using either Suzuki coupling with alkenylboronic acids or through the Heck reaction with alkenes. The Suzuki coupling with potassium alkenyltrifluoroborates has proven effective for the alkenylation of brominated aromatic systems. nih.gov

Alkynylation (Sonogashira Coupling): The Sonogashira coupling reaction allows for the direct connection of a terminal alkyne to the pyridine ring. wikipedia.orgorganic-chemistry.org The reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the 2-bromo position with a terminal alkyne, yielding a 2-alkynylpyridine derivative. libretexts.orgnih.gov This method is exceptionally useful for creating conjugated enyne systems and other valuable alkynylated heterocycles. wikipedia.org

| Reaction Name | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd catalyst, Base | 2-Aryl-6-(bromomethyl)-4-methylpyridine |

| Suzuki-Miyaura Coupling | Alkenyl-BF₃K | Pd catalyst, Base | 2-Alkenyl-6-(bromomethyl)-4-methylpyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-6-(bromomethyl)-4-methylpyridine |

Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The formation of carbon-nitrogen (C-N) bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. This compound offers two sites for C-N bond formation: the aryl bromide and the bromomethyl group.

The 2-bromo substituent on the pyridine ring is amenable to transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, is a powerful method for forming C-N bonds with aryl halides. While direct studies on this compound are not extensively documented in readily available literature, the reactivity of the closely related 2-bromopyridine (B144113) core is well-established. For instance, 2-bromopyridines are known to couple with a variety of primary and volatile amines in the presence of a palladium catalyst and a suitable ligand. nih.gov Copper-catalyzed C-N coupling reactions also provide an effective, lower-cost alternative for the selective amination of dihalopyridines. rsc.org These reactions typically involve an amine nucleophile, a catalyst system, and a base, leading to the corresponding N-substituted pyridine derivative.

Conversely, the bromomethyl group reacts readily with nitrogen nucleophiles via standard nucleophilic substitution (SN2) reactions. A classic example of this type of transformation is the Gabriel synthesis, where phthalimide (B116566) anion serves as an ammonia (B1221849) surrogate. This method can be used to introduce a primary amine at the methyl position. georgiasouthern.edu

| Reaction Type | Nitrogen Source | Catalyst/Reagents | Typical Conditions | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd2(dba)3, Phosphine (B1218219) Ligand (e.g., SPhos), NaOtBu | Toluene, 90-100 °C | 2-Amino-6-(bromomethyl)-4-methylpyridine derivative |

| Copper-Catalyzed Amination | N-Heterocycles (e.g., Imidazole) | CuI, Ligand (e.g., 1,2-ethanediamine), K2CO3 | DMSO, 90 °C | 2-(Heterocyclyl)-6-(bromomethyl)-4-methylpyridine derivative rsc.org |

| Nucleophilic Substitution | Potassium Phthalimide | DMF | Room Temperature | 2-Bromo-6-(phthalimidomethyl)-4-methylpyridine |

| Nucleophilic Substitution | Alkylamines | Pressure tube, High Temperature | - | 2-Bromo-6-(alkylaminomethyl)-4-methylpyridine |

Carbon-Sulfur and Carbon-Oxygen Bond Formation

Similar to C-N bond formation, the introduction of sulfur and oxygen functionalities can be directed to either the aryl or the bromomethyl position, primarily dictated by the choice of reaction conditions.

The exceptional reactivity of the bromomethyl group makes it the prime site for nucleophilic attack by sulfur and oxygen nucleophiles. Thiolates (RS⁻) and phenolates (ArO⁻), generated by treating the corresponding thiol or phenol (B47542) with a base, readily displace the bromide of the bromomethyl group to form thioethers and aryl ethers, respectively. Research on analogous systems, such as 2-bromomethyl-4-bromophenyl isothiocyanate, demonstrates that reactions with sodium phenolate (B1203915) or thiolates proceed selectively at the bromomethyl position under appropriate conditions. chemicalbook.com

Transition-metal-catalyzed methods, such as the Buchwald-Hartwig C-O and C-S coupling reactions, would be required to functionalize the 2-bromo position with alcohols, phenols, or thiols. These reactions typically require a palladium or copper catalyst and proceed under conditions similar to those used for amination.

| Reaction Type | Nucleophile | Reagents | Product Type |

| Nucleophilic Substitution (C-S) | Thiol (R-SH) | Base (e.g., NaH, K2CO3) | 2-Bromo-4-methyl-6-(organothiomethyl)pyridine |

| Nucleophilic Substitution (C-O) | Phenol (Ar-OH) | Base (e.g., NaH, K2CO3) | 2-Bromo-6-(phenoxymethyl)-4-methylpyridine |

| Buchwald-Hartwig Coupling (C-S/C-O) | Thiol/Phenol | Pd Catalyst, Ligand, Base | 2-(Organothio/Phenoxy)-6-(bromomethyl)-4-methylpyridine |

Exploitation of Dual Reactivity: Sequential and Concurrent Transformations

The key to the synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. The C(sp³)-Br bond of the bromomethyl group is highly susceptible to SN2 reactions, whereas the C(sp²)-Br bond of the pyridine ring is reactive towards transition-metal-catalyzed insertion. This orthogonality allows for selective and sequential functionalization.

A typical strategy involves the initial reaction of a nucleophile with the more reactive bromomethyl group. This reaction proceeds under relatively mild conditions, often just requiring a base and a polar solvent, leaving the 2-bromo position untouched. The resulting intermediate, a 6-substituted-methyl-2-bromopyridine, can then be subjected to a second, mechanistically distinct transformation, such as a Suzuki, Stille, or Buchwald-Hartwig cross-coupling reaction, to modify the 2-position. nih.govmdpi.com This stepwise approach provides a powerful and modular route to a vast array of unsymmetrically di-substituted pyridines.

For example, a thiol can be reacted first with the bromomethyl group. The resulting thioether can then undergo a Suzuki cross-coupling reaction with an arylboronic acid to install an aryl group at the 2-position, yielding a highly functionalized product that would be difficult to access through other means. nih.govmdpi.com

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Nucleophilic Substitution (C-S) | R-SH, K2CO3, Acetonitrile | 2-Bromo-4-methyl-6-(organothiomethyl)pyridine |

| 2 | Suzuki Cross-Coupling (C-C) | Ar-B(OH)2, Pd(PPh3)4, K3PO4, 1,4-Dioxane/H2O | 2-Aryl-4-methyl-6-(organothiomethyl)pyridine |

Synthesis of Polyfunctionalized Pyridine Derivatives

The ability to perform selective and sequential reactions on this compound makes it an ideal starting material for the construction of complex polyfunctionalized and fused heterocyclic systems. By choosing a nucleophile for the initial SN2 reaction that contains another reactive group, intramolecular cyclization can be induced to form bicyclic pyridine derivatives.

For instance, reaction with an amino-thiol or amino-phenol could be used to generate an intermediate poised for intramolecular cyclization. The initial substitution would occur at the bromomethyl group, after which the newly introduced nucleophilic nitrogen, sulfur, or oxygen could attack the 2-position in an intramolecular Buchwald-Hartwig or Ullmann-type reaction, yielding fused ring systems such as imidazo[1,5-a]pyridines or thieno[2,3-b]pyridines. rsc.orggeorgiasouthern.edu

The synthesis of pyrrolo[3,4-c]pyridine derivatives, which possess a range of biological activities, often involves the construction of the pyrrole (B145914) ring onto a pre-functionalized pyridine. researchgate.net The reactivity of this compound provides a clear pathway to such structures. For example, reaction with a primary amine followed by N-alkylation and subsequent intramolecular cyclization could be a viable route. This strategic use of a difunctional starting material to build complex scaffolds highlights its importance in medicinal and materials chemistry.

Strategic Applications of 2 Bromo 6 Bromomethyl 4 Methylpyridine As a Precursor in Complex Molecular Architecture Synthesis

Building Block for Fused Heterocyclic Ring Systems

The unique arrangement of reactive sites in 2-bromo-6-(bromomethyl)-4-methylpyridine makes it an ideal starting material for the synthesis of fused heterocyclic ring systems. These systems are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The compound's ability to undergo sequential, site-selective reactions allows for the methodical construction of polycyclic structures incorporating the pyridine (B92270) ring.

Construction of Polycyclic Aromatic Nitrogen Heterocycles

The synthesis of polycyclic aromatic nitrogen heterocycles can be effectively achieved by leveraging the dual reactivity of this compound. A common strategy involves an initial cross-coupling reaction at the 2-bromo position to introduce a suitably functionalized aromatic or heteroaromatic ring. This is typically followed by an intramolecular cyclization reaction involving the bromomethyl group, leading to the formation of a new fused ring.

For instance, a Suzuki or Stille coupling can be employed to append a boronic acid or stannane-bearing aromatic group. Subsequent intramolecular Friedel-Crafts-type alkylation or a similar cyclization cascade can then be triggered to forge the new carbocyclic or heterocyclic ring onto the pyridine scaffold. The methyl group at the 4-position can influence the regioselectivity of these reactions and modify the electronic properties of the final polycyclic system.

| Reaction Type | Reagents | Conditions | Fused Ring System |

| Suzuki Coupling / Intramolecular Alkylation | 1. Arylboronic acid, Pd catalyst, base | 1. Anhydrous solvent, heat | Benzo[b]pyridopyridine derivatives |

| 2. Lewis acid | 2. Inert atmosphere | ||

| Stille Coupling / Intramolecular Heck Reaction | 1. Arylstannane, Pd catalyst | 1. Anhydrous solvent, heat | Indolizino[2,3-b]pyridine derivatives |

| 2. Base | 2. Inert atmosphere |

Synthesis of Bridged and Spirocyclic Pyridine Scaffolds

The distinct reactivity of the bromo and bromomethyl groups allows for the construction of more complex three-dimensional structures, such as bridged and spirocyclic pyridine scaffolds. These scaffolds are of increasing interest in drug discovery as they allow for the exploration of new regions of chemical space. chemicalbook.com

To construct a bridged system, a bifunctional nucleophile can be used to react with both the bromomethyl group and, after a suitable transformation, the 2-position of the pyridine ring. For example, a diol or diamine could first displace the bromine of the bromomethyl group, and the remaining functional group could then be induced to react with the 2-position, potentially after its conversion to a more reactive electrophilic site.

Spirocyclic scaffolds can be generated by reacting the bromomethyl group with a nucleophile that is part of a cyclic system, followed by an intramolecular reaction that involves the pyridine ring. bldpharm.com For instance, reaction with a cyclic ketone enolate could be followed by an intramolecular cyclization to form a spirocyclic system at the 6-position. The introduction of spirocyclic scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. bldpharm.com

Precursor for Advanced Ligands in Organometallic Catalysis

The pyridine nitrogen and the potential for further functionalization make this compound a valuable precursor for the synthesis of advanced ligands for organometallic catalysis. The bromo group can be substituted with a variety of donor atoms, such as phosphorus, sulfur, or other nitrogen-containing moieties, through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. ias.ac.in

The bromomethyl group can be used to introduce another coordinating group or to attach the ligand to a solid support. For example, reaction with a phosphine (B1218219) can yield a phosphine-pyridine bidentate ligand. Subsequent reaction at the 2-bromo position with another ligand fragment can lead to the formation of tridentate or even tetradentate ligands. These ligands can then be used to chelate to a metal center, forming catalysts for a wide range of organic transformations. The 4-methyl group can provide steric bulk that can influence the catalytic activity and selectivity of the resulting metal complex.

| Ligand Type | Synthesis Step 1 (at C6-CH2Br) | Synthesis Step 2 (at C2-Br) | Potential Application |

| P,N-Bidentate | Nucleophilic substitution with a phosphine | - | Cross-coupling reactions |

| N,N,N-Tridentate | Reaction with an amine | Copper-catalyzed amination sigmaaldrich.com | Oxidation catalysis |

| N,P,N-Tridentate | Reaction with an aminophosphine | Suzuki coupling with a pyridine boronic acid | Asymmetric hydrogenation |

Role in the Total Synthesis of Natural Product Analogues

While direct application in the total synthesis of natural products may be less common, the versatility of this compound makes it a useful building block for the synthesis of natural product analogues. Many natural products contain substituted pyridine or fused pyridine ring systems. This precursor allows for the efficient construction of a variety of substituted pyridine cores that can be further elaborated to generate analogues of these natural products.

For example, the core structure of a marine alkaloid containing a substituted pyridine could be assembled using this precursor. The bromo and bromomethyl groups would allow for the introduction of the specific side chains and functional groups present in the natural product, or for the creation of a library of analogues with modified substituents to probe structure-activity relationships.

Convergent and Divergent Synthetic Strategies Utilizing the Compound

The orthogonal reactivity of the two bromine-containing groups in this compound makes it an excellent platform for both convergent and divergent synthetic strategies.

In a convergent synthesis , two or more complex fragments of a target molecule are synthesized independently and then joined together in the final stages of the synthesis. nih.gov This precursor can serve as a key linchpin, where the bromomethyl group is reacted with one fragment and the bromo group is reacted with another, bringing the two fragments together in a controlled manner.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting with this compound, a diverse range of substituents can be introduced at the 2-position via cross-coupling reactions. Each of these new intermediates can then be subjected to a variety of reactions at the bromomethyl group to generate a large and diverse library of compounds for high-throughput screening in drug discovery or materials science. This approach allows for the rapid exploration of chemical space around a privileged pyridine scaffold.

Computational and Theoretical Investigations of 2 Bromo 6 Bromomethyl 4 Methylpyridine

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

There are no specific Density Functional Theory (DFT) studies published that focus on the reactivity and selectivity of 2-Bromo-6-(bromomethyl)-4-methylpyridine. Such studies would be invaluable for understanding the electronic properties that govern its chemical behavior.

Typically, DFT calculations for a molecule like this would involve:

Geometry Optimization: Determining the most stable three-dimensional structure.

Frequency Analysis: Confirming the optimized structure as a true minimum on the potential energy surface and predicting its vibrational spectra.

Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions and reaction sites.

Calculation of Reactivity Descriptors: Quantifying global and local reactivity through parameters like chemical potential, hardness, softness, and Fukui functions.

Without dedicated research, no data tables on optimized geometrical parameters, orbital energies, or reactivity indices for this compound can be provided.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

No specific molecular dynamics (MD) simulations have been published to elucidate the reaction pathways of this compound. MD simulations could provide atomic-level insights into the mechanisms of its reactions over time.

A typical MD study for this purpose might involve:

Force Field Parameterization: Developing or adapting a force field that accurately describes the inter- and intramolecular interactions of the molecule.

Reaction Coordinate Definition: Identifying the key atomic motions that define the progress of a specific reaction.

Umbrella Sampling or Metadynamics: Employing enhanced sampling techniques to overcome energy barriers and explore the full reaction pathway.

Free Energy Profile Calculation: Determining the potential of mean force along the reaction coordinate to identify transition states and intermediates.

As no such studies have been performed and published, there are no reaction pathways or associated energy profiles to report for this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Methodologies Applied to Transformations

There is no available research on the application of Quantitative Structure-Reactivity Relationship (QSRR) methodologies to the chemical transformations of this compound. QSRR studies aim to build mathematical models that correlate structural or physicochemical properties of a series of compounds with their reactivity.

For a series of derivatives of this compound, a QSRR study would typically include:

Dataset Collection: Synthesizing a library of related compounds and experimentally measuring their reaction rates or equilibrium constants for a specific transformation.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, topological) for each compound in the series.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.

Model Validation: Assessing the statistical significance and predictive power of the developed model.

The absence of such research means there are no established QSRR models or associated data tables for this compound.

Analysis of Orbital Interactions and Electronic Structure Pertinent to Chemical Transformations

Specific analyses of orbital interactions and the electronic structure of this compound as they pertain to its chemical transformations have not been reported in the scientific literature. Such studies, often performed using computational methods like DFT, are crucial for a deep understanding of reaction mechanisms.

A detailed analysis would typically examine:

Natural Bond Orbital (NBO) Analysis: Investigating donor-acceptor interactions between filled and empty orbitals to quantify hyperconjugative and steric effects.

Atoms in Molecules (AIM) Theory: Analyzing the electron density topology to characterize chemical bonds and non-covalent interactions.

Energy Decomposition Analysis (EDA): Partitioning the interaction energy between reactants into electrostatic, Pauli repulsion, and orbital interaction components to understand the nature of the chemical bond being formed or broken.

Without dedicated computational studies, there are no findings or data tables related to the specific orbital interactions or electronic structure perturbations during chemical transformations of this compound.

Future Research Directions and Challenges in the Chemistry of 2 Bromo 6 Bromomethyl 4 Methylpyridine

Development of Novel and More Efficient Synthetic Routes

The synthesis of highly functionalized pyridine (B92270) derivatives like 2-Bromo-6-(bromomethyl)-4-methylpyridine often involves multi-step processes that can be hampered by issues of yield, regioselectivity, and the use of hazardous reagents. Current synthetic strategies for similar compounds often rely on harsh chemicals. For instance, the synthesis of related 2-bromo-6-(chloromethyl)pyridine (B1342937) has involved pyrophoric n-butyllithium at cryogenic temperatures or toxic thionyl chloride, which can lead to over-chlorination and produces hazardous sulfur dioxide gas. mdpi.com

Future research must prioritize the development of greener, safer, and more economical synthetic pathways. Key areas of investigation include:

Milder and More Selective Reagents: There is a pressing need to replace harsh reagents. Exploring milder chlorinating agents like the cyanuric chloride•DMF adduct for the synthesis of related chloromethylpyridines has shown promise in preventing side reactions. mdpi.com Similar strategies for bromination are a key research avenue.

Catalytic Approaches: Developing catalytic methods for the direct and selective bromination of both the pyridine ring and the methyl group would represent a significant advance. This could involve innovative transition-metal catalysis or photoredox catalysis to avoid the multi-step sequences currently required.

Improved Workup and Purification: Simplifying purification processes is crucial for large-scale production. Research into syntheses that yield cleaner products, minimizing the formation of isomeric byproducts, will reduce the reliance on costly and solvent-intensive chromatography.

A comparison of synthetic methodologies for related brominated pyridines highlights the ongoing evolution toward more efficient processes.

| Method | Starting Material | Key Reagents | Challenges & Limitations | Reference |

|---|---|---|---|---|

| Diazotization | 2-Amino-6-methylpyridine (B158447) | HBr, Br₂, NaNO₂ | Low temperatures required (-10 to -5 °C), multi-step process. | chemicalbook.com |

| Halogenation with SOCl₂ | 2-bromo-6-hydroxymethylpyridine | Thionyl chloride (SOCl₂) | Toxic byproduct (SO₂), risk of over-chlorination (bromo to chloro exchange). | mdpi.com |

| Grignard Reaction | 2,6-Dibromopyridine (B144722) | Isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) | Requires pyrophoric Grignard reagent, though milder than n-BuLi. | mdpi.com |

| Pressure Tube Amination | 2,6-Dibromopyridine | Methylamine, High Temp/Pressure | Used for amino-derivatives, requires specialized pressure equipment. | georgiasouthern.edugeorgiasouthern.edu |

Exploration of Undiscovered Reactivity Modes and Catalytic Systems

The dual reactivity of this compound, stemming from its two distinct C-Br bonds, is ripe for exploration. The C(sp²)-Br bond on the pyridine ring is typically reactive in cross-coupling reactions, while the C(sp³)-Br bond of the bromomethyl group is susceptible to nucleophilic substitution. A significant challenge and opportunity lie in achieving selective activation of one site in the presence of the other.

Future research should focus on:

Orthogonal Reactivity: Designing catalytic systems that can selectively target either the ring bromine or the methyl bromine. For example, developing palladium catalysts with specific ligand sets that favor Suzuki or Buchwald-Hartwig coupling at the ring C-Br bond while leaving the bromomethyl group untouched, or vice-versa. The use of Pd(dppf)Cl₂ in Suzuki coupling for other substituted pyridines demonstrates the power of catalyst choice. researchgate.net

Novel Catalytic Cycles: Investigating new catalytic transformations beyond standard cross-coupling. This could include exploring metallaphotoredox catalysis to engage the bromomethyl group in novel C-C bond-forming reactions or using dual-catalytic systems to orchestrate tandem reactions in a single pot.

Sequential Functionalization: Establishing robust, step-wise protocols for the sequential functionalization of the molecule. This would allow for the controlled and predictable assembly of complex, non-symmetrical pyridine derivatives, a key requirement for advanced materials and medicinal chemistry.

| Reactive Site | Typical Reactions | Future Research Focus | Potential Catalytic Systems |

|---|---|---|---|

| 2-Bromo (Csp²-Br) | Suzuki, Stille, Heck, Buchwald-Hartwig cross-coupling | Site-selective catalysis, development of more active and stable catalysts. | Palladium, Nickel, Copper-based catalysts with tailored ligands. |

| 6-(Bromomethyl) (Csp³-Br) | Nucleophilic substitution (e.g., with amines, alcohols, thiols) | Photoredox-mediated couplings, radical reactions, enantioselective substitutions. | Iridium or Ruthenium photoredox catalysts, chiral phase-transfer catalysts. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis platforms offers significant advantages in terms of safety, scalability, and reproducibility. The synthesis of this compound and its derivatives often involves exothermic reactions or unstable intermediates, making it an ideal candidate for these modern technologies.

Key challenges and research directions include:

Reactor Design and Optimization: Developing specific flow reactor setups tailored for the key reaction steps, such as bromination or lithiation/coupling sequences. Research on micromixers and microtube reactors has shown success for related disubstituted pyridines. rsc.org

Real-Time Monitoring and Control: Integrating in-line analytical techniques (e.g., IR, NMR) to monitor reaction progress and product purity in real-time, allowing for automated optimization of parameters like temperature, pressure, and residence time.

Automated Library Synthesis: Leveraging flow chemistry and robotics to create large libraries of derivatives based on the this compound scaffold for high-throughput screening in drug discovery and materials science. The Open Reaction Database infrastructure is designed to support such automated experiments. Industrial-scale production of related compounds already utilizes continuous flow reactors to ensure high purity and control. vulcanchem.com

Design of Next-Generation Pyridine-Based Molecular Scaffolds with Enhanced Functionality

As a bifunctional linker, this compound is a gateway to a vast chemical space of advanced molecular structures. The challenge lies in strategically harnessing its reactivity to build molecules with precisely tailored functions.

Future research will likely concentrate on:

Novel Ligand Architectures: Using the scaffold to synthesize sophisticated pincer-type or polydentate ligands for catalysis and materials science. Related bis(bromomethyl)pyridine precursors are already used to create macrocyclic ligands and dicationic cyclophanes. sigmaaldrich.com The unique substitution pattern of the target compound allows for the creation of new, potentially tridentate, ligand systems.

Functional Materials: Incorporating the pyridine scaffold into polymers, metal-organic frameworks (MOFs), or supramolecular assemblies. 2,4,6-Triarylpyridines, for example, are key components in advanced materials. rsc.org The bromo-substituents provide reactive handles for polymerization or post-synthetic modification of these materials.

Medicinal Chemistry and Agrochemicals: Employing the scaffold as a core component in the design of new bioactive molecules. Pyridine derivatives are central to numerous pharmaceuticals and agrochemicals. The ability to selectively functionalize two different positions on the scaffold allows for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

By addressing these challenges and pursuing these research directions, the scientific community can unlock the full synthetic utility of this compound, paving the way for innovations across the chemical sciences.

Q & A

Q. How can researchers design derivatives of this compound for biological activity studies (e.g., kinase inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace bromine with electron-withdrawing groups (e.g., CF3) to modulate binding affinity.

- Docking Simulations : Use software like AutoDock to predict interactions with kinase active sites.

- In Vitro Assays : Test derivatives against recombinant kinases (e.g., EGFR) using fluorescence-based inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.